molecular formula C5H3BrF5NS B2648013 5-Bromopyridine-2-sulfurpentafluoride CAS No. 1686186-89-9

5-Bromopyridine-2-sulfurpentafluoride

Cat. No.: B2648013
CAS No.: 1686186-89-9
M. Wt: 284.04
InChI Key: VDOYCSUTPYAKEQ-UHFFFAOYSA-N
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Description

5-Bromopyridine-2-sulfurpentafluoride is a heteroaromatic compound featuring a pyridine ring substituted with bromine at the 5-position and a sulfurpentafluoride (SF₅) group at the 2-position. The SF₅ group is a highly electron-withdrawing substituent, imparting unique reactivity and physicochemical properties to the molecule. However, the provided evidence lacks direct data on this compound, necessitating comparisons with structurally related bromopyridine derivatives.

Properties

IUPAC Name

(5-bromopyridin-2-yl)-pentafluoro-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF5NS/c6-4-1-2-5(12-3-4)13(7,8,9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOYCSUTPYAKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyridine-2-sulfurpentafluoride typically involves the introduction of sulfurpentafluoride and bromine into the pyridine ring. One common method is the reaction of 5-bromopyridine with sulfurpentafluoride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyridine-2-sulfurpentafluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Addition Reactions: The sulfurpentafluoride group can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

5-Bromopyridine-2-sulfurpentafluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromopyridine-2-sulfurpentafluoride involves its interaction with specific molecular targets. The sulfurpentafluoride group is highly electronegative, which can influence the compound’s reactivity and binding affinity to various targets. The bromine atom can also participate in halogen bonding, further affecting the compound’s interactions. These properties make the compound useful in studying molecular pathways and designing new chemical entities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on bromopyridine derivatives with varying substituents, highlighting key structural and functional differences.

Structural and Functional Group Analysis

  • 5-Bromopyridine-2-sulfurpentafluoride : Combines a bromine atom (moderate electron-withdrawing) and an SF₅ group (strong electron-withdrawing and sterically bulky).
  • 5-(Bromomethyl)-2-(trifluoromethyl)pyridine (): Features a bromomethyl (CH₂Br) and CF₃ group. The CF₃ group is less electron-withdrawing than SF₅ but still enhances electrophilicity .
  • 5-Acetamido-2-bromopyridine (): Includes an acetamido (NHCOCH₃) group, which is electron-donating due to resonance effects, contrasting with SF₅ or CF₃ .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituent Effects
5-(Bromomethyl)-2-(trifluoromethyl)pyridine 240.02 218.4 ± 35.0 1.647 CF₃ increases hydrophobicity; CH₂Br enhances reactivity in alkylation
This compound Not available Not available Not available SF₅ increases thermal stability and electron deficiency
5-Acetamido-2-bromopyridine Not available Not available Not available Acetamido group improves solubility in polar solvents

Research Findings and Limitations

  • Synthetic Challenges: SF₅-substituted pyridines are less explored than CF₃ analogs due to synthetic complexity. No direct synthesis protocols for this compound are cited in the evidence.
  • Data Gaps : The absence of direct data on this compound in the provided sources limits quantitative comparisons. Further studies are required to elucidate its exact properties.

Biological Activity

5-Bromopyridine-2-sulfurpentafluoride is a halogenated pyridine compound notable for its unique structural features, including a bromine atom at the 5-position and a sulfurpentafluoride group at the 2-position of the pyridine ring. This compound is classified as an organofluorine compound and has gained attention in various fields, particularly in medicinal chemistry and materials science due to its potential biological activity.

The synthesis of this compound typically involves the fluorination of 5-bromopyridine using sulfur pentafluoride. The general synthetic route can be summarized as follows:

  • Starting Material : 5-bromopyridine
  • Reagent : Sulfur pentafluoride
  • Reaction Conditions : Controlled temperature and pressure to facilitate the substitution reaction.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the molecular structure and arrangement of atoms within the compound.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitutions and electrophilic aromatic substitutions, which are characteristic reactions for halogenated pyridines. These reactions can lead to the formation of various biologically active derivatives, potentially influencing cellular pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Antimicrobial Activity : Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, brominated pyridines have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar capabilities .
  • Cancer Research : Some studies have focused on the role of fluorinated compounds in cancer treatment. Compounds with sulfur pentafluoride moieties have been investigated for their potential to induce apoptosis in cancer cells, highlighting a promising area for further exploration with this compound .

Comparative Analysis Table

Compound Biological Activity Reference
This compoundPotential antimicrobial and anticancer properties
Other Brominated PyridinesEffective against bacterial strains
Fluorinated CompoundsInduction of apoptosis in cancer cells

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